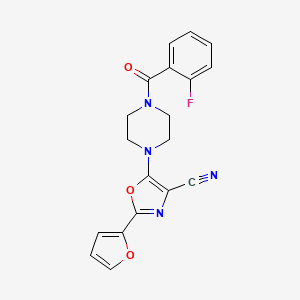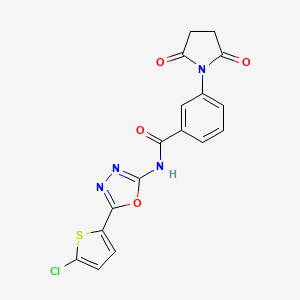![molecular formula C11H13F3N2O B2551416 1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol CAS No. 2097862-43-4](/img/structure/B2551416.png)
1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol, also known as PFP-TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Structural and Vibrational Studies
Research has highlighted the importance of intramolecular OH⋯N hydrogen bonding in determining the conformational properties of related compounds, showcasing the role of such interactions in the stability and behavior of these molecules. Specifically, studies on thiadiazol-pyrrolidin-2-ol bearing species, closely related to the target compound, have demonstrated significant stability differences based on the conformation influenced by intramolecular hydrogen bonding (Laurella & Erben, 2016).
Catalytic and Synthetic Applications
The compound has shown promise in synthetic applications, particularly in organocatalytic reactions. For instance, it has been used in catalyzing conjugate additions with high regio- and enantioselectivity, utilizing the silyl group for substrate reactivity enhancement (Chowdhury & Ghosh, 2009). Additionally, rare-earth metal complexes involving pyrrolyl ligands have shown efficiency in selective living polymerization of isoprene, indicating the compound's utility in materials science and polymer chemistry (Wang, Liu, & Cui, 2012).
Physicochemical Properties
The physicochemical properties of related pyrrolidin-based compounds have been extensively studied, providing insights into their behavior in various environments. For example, molecular modeling and experimental studies have been conducted to understand the thermodynamic and transport properties of pyridinium-based ionic liquids, which share structural features with the target compound (Cadena et al., 2006). Such studies contribute to a deeper understanding of the compound's potential applications in ionic liquids and related technologies.
Mechanism of Action
Target of Action
The compound “1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol” contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various biological targets, but the specific target would depend on the other functional groups present in the compound.
Mode of Action
The mode of action of “this compound” would depend on its specific target. Generally, compounds with a pyrrolidine ring can interact with their targets through various types of chemical bonds and intermolecular forces .
Biochemical Pathways
The affected biochemical pathways would depend on the specific target of “this compound”. Pyrrolidine derivatives have been found to be involved in a wide range of biochemical pathways .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of “this compound” would be influenced by its chemical structure. The presence of a pyrrolidine ring could potentially enhance its bioavailability .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific target and mode of action. Pyrrolidine derivatives have been associated with a variety of biological effects .
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)10(17)3-5-16(8-10)7-9-2-1-4-15-6-9/h1-2,4,6,17H,3,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZNOLRUVOTZKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
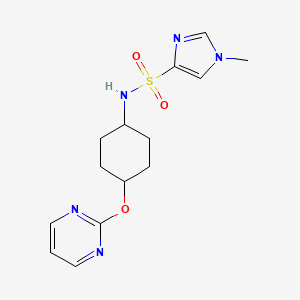

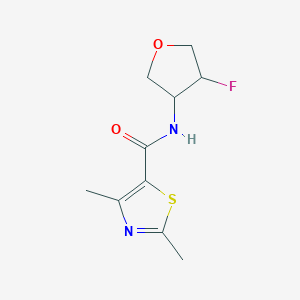

![Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate;hydrochloride](/img/structure/B2551342.png)
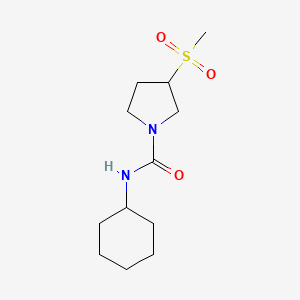


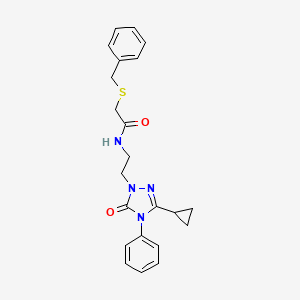
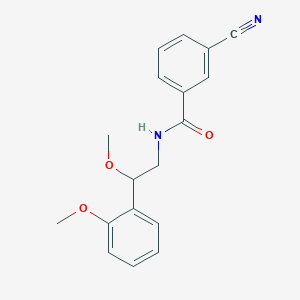
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1-benzofuran-2-carboxylate](/img/structure/B2551353.png)
